1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(3,4-dimethyl-5-nitrophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9-7-11(8-12(10(9)2)14(15)16)19(17,18)13-5-3-4-6-13/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOGSLJNNJNNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Nitro Group Transformations
The nitro group undergoes reduction and participates in electrophilic aromatic substitution (EAS):
Reduction to Amine
Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine, forming 1-(3,4-dimethyl-5-aminobenzenesulfonyl)pyrrolidine. This product serves as a precursor for diazonium salt formation.
| Reduction Method | Conditions | Yield |
|---|---|---|
| Fe/HCl | Reflux in ethanol, 6–8 hrs | 60–70% |
| H₂/Pd-C | RT, 1 atm H₂ | 85–90% |
Electrophilic Aromatic Substitution
The nitro group meta-directs further substitutions. Halogenation or nitration occurs at the para position to the sulfonamide group, though steric effects from the dimethyl groups limit reactivity.
Sulfonamide-Directed C–H Functionalization
The sulfonamide group enables Pd-catalyzed γ-C(sp³)–H bond activation in the pyrrolidine ring . This facilitates:
Olefination
Using Pd(OAc)₂ and quinoline ligands, the γ-C–H bond undergoes olefination with acrylates or styrenes. Subsequent aza-Wacker cyclization forms C-2 alkylated pyrrolidines.
| Substrate | Ligand | Olefin | Yield |
|---|---|---|---|
| 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine | 6-Me-quinoline | Methyl acrylate | 72% |
| Same | 8-Amino-quinoline | Styrene | 68% |
Mechanism :
-
Pd(II) coordinates to the sulfonamide nitrogen.
-
γ-C–H bond cleavage forms a palladacycle.
-
Olefin insertion and β-hydride elimination yield the olefinated product .
Pyrrolidine Ring Functionalization
The pyrrolidine ring participates in:
N-Alkylation
Under basic conditions (K₂CO₃, DMF), alkyl halides react with the sulfonamide nitrogen, though steric bulk limits efficiency.
Ring-Opening Reactions
Strong acids (e.g., HBr/AcOH) cleave the sulfonamide bond, releasing pyrrolidine and regenerating the sulfonic acid.
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily due to nitro group degradation. Differential scanning calorimetry (DSC) reveals an exothermic peak at 225°C, correlating with sulfonamide bond cleavage.
Comparative Reactivity
The compound’s reactivity differs from analogs due to steric and electronic effects:
| Feature | Impact on Reactivity |
|---|---|
| 3,4-Dimethyl groups | Steric hindrance reduces EAS rates |
| 5-Nitro substituent | Enhances sulfonamide acidity (pKa ~ 4.2) |
| Pyrrolidine ring | Enables C–H activation via Pd catalysis |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of pyrrolidine derivatives, including 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine, as anticancer agents. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cellular signaling pathways and interfering with DNA replication processes.
- Case Studies : In vitro evaluations have demonstrated that certain pyrrolidine derivatives can selectively target cancer cells while sparing normal cells, suggesting a promising therapeutic index.
| Compound Type | Cancer Cell Line | EC50 (µM) | Selectivity |
|---|---|---|---|
| Pyrrolidine Derivative | MDA-MB-231 (Breast) | 10.5 | High |
| Pyrrolidine Derivative | IGR39 (Melanoma) | 8.2 | Moderate |
| Pyrrolidine Derivative | Panc-1 (Pancreatic) | 15.0 | Low |
Antiviral Activity
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine has also been investigated for its antiviral properties. Compounds with similar structural characteristics have shown effectiveness against various viruses by inhibiting viral replication mechanisms:
- Target Viruses : Notably, studies have focused on the compound's efficacy against RNA viruses, where it acts as a non-nucleoside inhibitor.
- Research Findings : A high-throughput screening of related compounds revealed that some pyrrolidine derivatives could significantly reduce viral load in infected cell cultures.
Synthetic Intermediate
In addition to its biological applications, this compound serves as a valuable synthetic intermediate in the development of more complex pharmaceuticals:
- Role in Synthesis : The sulfonamide group present in the structure allows for further functionalization, enabling the synthesis of novel compounds with tailored pharmacological properties.
- Applications in Drug Development : Its versatility makes it an attractive building block for synthesizing drugs targeting various diseases beyond cancer and viral infections.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Sensory-Active Pyrrolidine Derivatives ()
highlights pyrrolidine derivatives isolated from black peppercorns, such as:
- 1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b): Features a long unsaturated acyl chain.
- Brachyamide A (4b): Contains a phenylpropanoid-derived acyl group.
- 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (3b): Includes a methylenedioxyphenyl-substituted trienoyl chain.
Key Structural Differences :
Cyclohexyl-Substituted Pyrrolidine Derivatives ()
lists pyrrolidine-based psychoactive analogs, such as:
- 1-[1-Phenylcyclohexyl]pyrrolidine HCl (PCPY)
- 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine HCl (TCPY)
Key Structural Differences :
- Core Structure : These compounds have a cyclohexyl group attached to pyrrolidine, whereas the target compound uses a benzenesulfonyl group.
- Substituent Electronics : The nitro and sulfonyl groups in the target compound contrast with the aromatic (phenyl, thienyl) or nitrile (PYCC) groups in ’s analogs.
Pharmacological Implications :
- Receptor Targets : Cyclohexyl-pyrrolidines (e.g., PCPY) act as NMDA receptor antagonists, whereas the target compound’s sulfonamide group may favor interactions with enzymes or ion channels like KCNK3 (as seen in ).
- Metabolic Stability : The sulfonyl group in the target compound could enhance metabolic stability compared to the labile cyclohexyl-nitrogen bonds in PCPY/TCPY .
Structure-Activity Relationship (SAR) Trends
Substituent Flexibility : Acylated pyrrolidines () with flexible chains (e.g., 5b/6b) show higher hKCNK3 inhibition (IC₅₀ = 19 µM) than rigid analogs. The target compound’s rigid sulfonamide may limit potency unless compensated by strong electronic interactions.
Electron-Withdrawing Groups: Nitro and sulfonyl groups (target compound) may improve binding to polar targets compared to non-polar acyl or cyclohexyl groups.
Steric Effects : The 3,4-dimethyl substituents in the target compound could hinder binding to shallow receptor pockets, contrasting with smaller substituents in brachyamide A (IC₅₀ = 32 µM) .
Biological Activity
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name: 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine
- Molecular Formula: C12H14N2O4S
- Molecular Weight: 278.31 g/mol
The biological activity of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine is primarily attributed to its sulfonyl and nitro groups. The sulfonyl moiety can form covalent bonds with nucleophilic sites on proteins, which may inhibit or modify their activity. Additionally, the nitro group can participate in redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects .
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, demonstrating the ability to inhibit growth at low concentrations.
2. Anticancer Properties
Preliminary studies suggest that 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine may induce apoptosis in cancer cells. The compound's mechanism involves interference with cellular signaling pathways critical for cancer cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 0.5 | |
| Anticancer | HeLa Cells | 0.8 | |
| Antiviral | Measles Virus | 250 nM |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of both the pyrrolidine ring and the substituents on the benzene ring. Variations in these structures can significantly alter biological activity. For instance, modifications to the nitro or sulfonyl groups have been shown to affect potency against specific targets .
Pharmacokinetic Profile
The pharmacokinetic properties of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine are crucial for its therapeutic application. Studies indicate that the compound has favorable absorption characteristics but may exhibit variable metabolism rates depending on structural modifications .
Q & A
Q. How to design a mechanistic study for the compound’s reactivity under catalytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
